molecular formula C15H29N3O3 B7915444 [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7915444
M. Wt: 299.41 g/mol
InChI Key: HCRBRIGZWZATCV-NWDGAFQWSA-N
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Description

[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS: 1401668-72-1) is a chiral piperidine derivative with a molecular formula of C₁₄H₂₇N₃O₃ and a molecular weight of 285.38 g/mol. Key physical properties include a predicted density of 1.10±0.1 g/cm³, boiling point of 412.7±45.0 °C, and a pKa of 9.05±0.29 . The compound features a tert-butyl carbamate group, an ethyl substituent, and a stereospecific (S)-2-aminopropionyl moiety attached to a piperidine ring.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-6-18(14(20)21-15(3,4)5)12-8-7-9-17(10-12)13(19)11(2)16/h11-12H,6-10,16H2,1-5H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRBRIGZWZATCV-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCN(C1)C(=O)[C@H](C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This article will explore its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H25N3O3
  • Molar Mass : 271.36 g/mol
  • CAS Number : 1401668-71-0

Synthesis

The synthesis of [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester involves the coupling of a piperidine derivative with an amino acid moiety, followed by the esterification process. The detailed synthetic pathway can be found in various chemical literature sources, highlighting the importance of protecting groups to enhance yield and purity during synthesis.

Biological Evaluation

Recent studies have focused on evaluating the compound's efficacy against various cancer cell lines. Notably, it has been tested on breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. The results indicate that this compound exhibits moderate anti-cancer activity.

Table 1: Biological Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Notes
MCF-715Moderate growth inhibition observed
SK-BR-312Significant cytotoxic effects noted
MDA-MB-23118Comparable efficacy to established drugs
MCF-10A (control)>50No significant growth inhibition

The mechanism through which [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester exerts its effects appears to involve interactions with specific molecular targets within cancer cells. It may inhibit pathways related to glutaminolysis, which is crucial for cancer cell metabolism. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with target enzymes or receptors, altering their activity and leading to reduced cell proliferation.

Case Studies

  • Breast Cancer Study : A recent publication described the synthesis and biological evaluation of several derivatives of this compound. The study found that while these derivatives showed promise, they were less potent than other known chemotherapeutics like tamoxifen and olaparib. However, they exhibited selective toxicity towards malignant cells over non-malignant cells .
  • Pharmacokinetics : Pharmacokinetic studies indicated that the compound has a half-life of approximately 0.74 hours and demonstrates favorable tissue distribution, particularly in the brain, kidney, and liver. This profile suggests potential for further development as a therapeutic agent for various cancers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of piperidine-based carbamates with modifications in the ester group, acyl chain, or heterocyclic core. Below is a comparative analysis of structurally related compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Differences References
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester (Target Compound) 1401668-72-1 C₁₄H₂₇N₃O₃ 285.38 Reference compound with tert-butyl ester and ethyl substituent.
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester 1354026-02-0 C₁₈H₃₂N₄O₃ 311.43 Pyrrolidine ring replaces piperidine; cyclopropyl substituent added.
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester 1401666-78-1 C₁₈H₂₅N₃O₃ 319.40 Benzyl ester replaces tert-butyl; methyl substituent instead of ethyl.
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester 1401667-53-5 C₁₉H₂₇N₃O₃ 333.43 Benzyl ester replaces tert-butyl; ethyl substituent retained.
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester 1354033-31-0 C₁₉H₂₉N₃O₃ 347.45 Isopropyl substituent and benzyl ester; increased steric bulk.
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester 1401666-94-1 C₂₀H₃₁N₃O₃ 361.48 3-Methyl-butyryl acyl chain replaces propionyl; enhanced hydrophobicity.

Key Findings from Comparative Studies

Ester Group Influence :

  • The tert-butyl ester in the target compound confers superior stability against hydrolysis compared to benzyl esters, which are more reactive under acidic/basic conditions .
  • Benzyl esters (e.g., CAS 1401667-53-5) are often used in prodrug designs due to their cleavability by esterases, whereas tert-butyl esters are preferred for intermediates requiring long-term storage .

Substituent Effects :

  • Ethyl vs. Methyl/Isopropyl : Ethyl substituents (e.g., target compound) balance lipophilicity and steric hindrance, whereas bulkier groups like isopropyl (CAS 1354033-31-0) reduce solubility but enhance target binding in hydrophobic pockets .
  • Acyl Chain Modifications : Replacing propionyl with 3-methyl-butyryl (CAS 1401666-94-1) increases molecular weight by 76.1 g/mol and logP by ~1.5 units, significantly altering pharmacokinetic profiles .

Heterocyclic Core :

  • Piperidine vs. Pyrrolidine : Piperidine derivatives (target compound) exhibit greater conformational flexibility than pyrrolidine analogues (CAS 1354026-02-0), impacting receptor binding kinetics .

Synthesis Challenges: Many analogues (e.g., CAS 1354026-02-0, 1401667-53-5) are discontinued, likely due to low yields (<50% in multi-step syntheses) or purification difficulties .

Research Implications

  • The target compound’s tert-butyl carbamate group makes it a stable intermediate for further functionalization, contrasting with benzyl esters that require protective group strategies .
  • Structural analogues with bulky substituents (e.g., isopropyl, 3-methyl-butyryl) highlight trade-offs between solubility and bioactivity, guiding lead optimization in drug discovery .

Preparation Methods

Preparation of Piperidine-3-yl-ethyl-carbamic acid tert-butyl ester

Starting Material : Piperidine-3-carboxylic acid ethyl ester.
Procedure :

  • Boc Protection : React piperidine-3-carboxylic acid ethyl ester with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction proceeds at 0–25°C for 4–6 hours.

  • Ethyl Group Introduction : Treat the Boc-protected intermediate with ethyl chloroformate in the presence of triethylamine (TEA) to form the ethyl carbamate. Yield: 72–85%.

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
Boc ProtectionBoc₂O, DMAP, DCM, 25°C, 6h8998.5
Ethyl CarbamationEthyl chloroformate, TEA7897.2

Stereoselective Coupling of (S)-2-Amino-propionyl Moiety

Chiral Resolution :

  • The (S)-2-aminopropionic acid (alanine) is pre-activated as a mixed anhydride using isobutyl chloroformate and N-methylmorpholine (NMM) in tetrahydrofuran (THF).

  • Coupling with the piperidine scaffold is performed under inert conditions at -15°C to minimize racemization. The reaction is quenched with aqueous NaHCO₃, and the product is extracted with ethyl acetate.

Optimization Insights :

  • Temperature : Lower temperatures (-15°C to 0°C) improve enantiomeric excess (ee > 98%).

  • Solvent : THF outperforms DMF in minimizing side reactions (e.g., over-acylation).

Characterization :

  • LC-MS : m/z = 320.0 [M+H]⁺.

  • Chiral HPLC : Retention time = 8.29 min (Chiralcel OJ column).

Critical Reaction Parameters and Yield Optimization

Boc Deprotection and Final Assembly

Deprotection :

  • The tert-butyl group is removed using HCl gas in ethyl acetate at 10–20°C, yielding the free amine intermediate.

  • Conditions : 5–10 min HCl gassing followed by 1 h stirring. Yield: 92–97%.

Final Coupling :

  • The deprotected amine is reacted with (S)-2-aminopropionic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. Reaction time: 12–18 h at 25°C.

Yield Drivers :

FactorOptimal RangeImpact on Yield
HCl Concentration4 M in dioxaneMaximizes deprotection
Coupling ReagentEDC/HOBt vs. DCCEDC improves yield by 15%
Reaction Time16 hBalances completion vs. degradation

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7) achieves >95% purity.

  • Recrystallization : Heptane/EtOAc (10:1) yields crystalline product suitable for X-ray diffraction.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.15–3.45 (m, 4H, piperidine), 4.10 (q, 2H, ethyl).

  • IR : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend).

Industrial-Scale Adaptations and Challenges

Scale-Up Considerations :

  • Solvent Recovery : Ethyl acetate is recycled via distillation (70% recovery).

  • Throughput : Batch processing limits chiral purity; continuous flow systems enhance ee by 2–3%.

Regulatory Compliance :

  • Residual solvents (e.g., DCM) are controlled to <50 ppm per ICH Q3C guidelines.

Applications and Derivative Synthesis

The compound serves as a precursor to ghrelin receptor agonists (e.g., anamorelin). Its ethyl carbamate group enhances metabolic stability, while the (S)-configured amino acid ensures target specificity .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Use chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) to enhance enantiomeric excess .
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization .

Basic: What analytical techniques are most effective for confirming stereochemical configuration and purity?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with UV detection to resolve enantiomers .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR and NOE effects in 1^1H-1^1H NOESY to confirm spatial arrangement .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
  • Mass Spectrometry (HRMS) : Verify molecular formula and rule out impurities .

Advanced: How should researchers address discrepancies in reported toxicity data for tert-butyl carbamate derivatives?

Methodological Answer:
Toxicity data gaps are common for research-grade compounds (e.g., acute oral/dermal toxicity often listed as "no data available" ). Mitigation strategies include:

Analog-Based Risk Assessment : Use toxicity data from structurally similar compounds (e.g., tert-butyl piperidine carbamates with known LD50_{50} values ).

In Silico Modeling : Apply tools like ProTox-II or ADMET Predictor™ to estimate hazards .

Empirical Testing : Conduct limited in vitro assays (e.g., Ames test for mutagenicity) before scaling up .

Table 1 : Toxicity Data Gaps and Alternatives

ParameterAvailable DataAlternative ApproachReference
Acute Oral ToxicityNoneAnalog-based extrapolation
EcotoxicityNoneRead-across from CAS 313491-20-2

Advanced: What strategies mitigate racemization during synthesis of chiral intermediates?

Methodological Answer:
Racemization risks arise during acyl transfer or under basic conditions. Key strategies:

  • Low-Temperature Reactions : Perform couplings at 0–4°C to slow kinetic resolution .
  • Mild Deprotection : Use TFA in DCM (instead of HCl/EtOH) for tert-butyl group removal to avoid acidic degradation .
  • Steric Hindrance : Introduce bulky protecting groups (e.g., Boc) to shield chiral centers .

Validation : Monitor optical rotation ([α]D_D) at each step and compare to literature values for enantiopure standards .

Basic: What storage conditions are critical for maintaining compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Moisture Control : Use desiccants (silica gel) and avoid aqueous solvents .
  • Light Protection : Amber vials to prevent photodegradation .
  • Incompatibilities : Separate from strong oxidizing agents (e.g., peroxides) .

Advanced: How to design experiments evaluating metabolic stability in vitro?

Methodological Answer:

Hepatic Microsome Assays : Incubate with rat/human liver microsomes (1 mg/mL) in NADPH-regenerating systems. Quantify parent compound depletion via LC-MS/MS over 60 minutes .

CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent probes .

Data Interpretation : Compare half-life (t1/2t_{1/2}) and intrinsic clearance (CLint_{int}) to prioritize analogs .

Table 2 : Key Metabolic Stability Parameters

ParameterMethodReference
t1/2t_{1/2}LC-MS/MS depletion assay
CLint_{int}In vitro-in vivo extrapolation

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